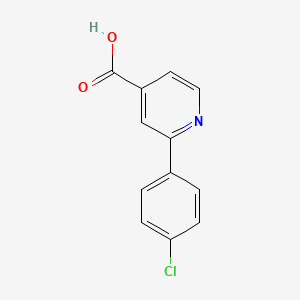

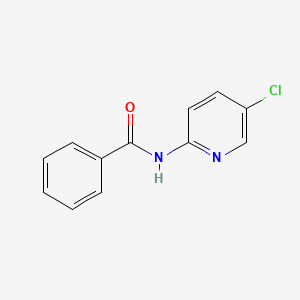

2-(4-Chlorophenyl)isonicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(4-Chlorophenyl)isonicotinic acid” is a derivative of isonicotinic acid . Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .

Synthesis Analysis

In the search for anti-inflammatory compounds, novel scaffolds containing the isonicotinoyl motif were synthesized via an efficient strategy . The compounds were screened for their in vitro anti-inflammatory activity. Remarkably high activities were observed for isonicotinates .

Molecular Structure Analysis

The molecular structure of “2-(4-Chlorophenyl)isonicotinic acid” is a derivative of isonicotinic acid, which is a monocarboxylic derivative of pyridine . All isomers share the molecular weight 123.11 g/mol and the chemical formula C6H5NO2 .

Chemical Reactions Analysis

Isonicotinic acid is a key component in the development of drug resistance, making it an important target for the discovery of new antimycobacterial agents . Many different chemical scaffolds, including hydrazide hydrazones and thiadiazoles, have been evaluated for their InhA inhibitory activity .

Physical And Chemical Properties Analysis

Isonicotinic acid appears as a white to off-white crystalline solid . It has a molar mass of 123.111 g·mol−1 . The melting point of isonicotinic acid is 310 °C (590 °F; 583 K) .

Applications De Recherche Scientifique

Plant Disease Management

2-(4-Chlorophenyl)isonicotinic acid: derivatives have been studied for their potential in protecting plants against diseases by activating the plant’s natural defenses . These substances, known as elicitors, stimulate the immune system of plants, making them resistant to infections even before the first symptoms appear. This approach is particularly valuable in agriculture, where the demand for new, effective, and ecological methods of plant protection is ever-growing.

Solubility and Physicochemical Property Analysis

In the field of chemistry , the solubility of isonicotinic acid derivatives in various solvents has been analyzed through Gibbs energy relationships . This analysis helps in predicting partition coefficients and further solubility in a range of organic solvents, which is crucial for the development of new chemical compounds with desired properties.

Medicinal Chemistry

2-(4-Chlorophenyl)isonicotinic acid: is explored in medicinal chemistry for its potential to create new drugs. Derivatives of isonicotinic acid have been evaluated for their anti-mycobacterial potential, which could be significant in the fight against multidrug-resistant tuberculosis .

Agricultural Chemistry

In agricultural chemistry, isonicotinic acid derivatives are used to induce systemic resistance in plants. This resistance helps plants to combat pathogenic invasions without the need for direct fungicidal effects, which is a more sustainable approach to crop protection .

Material Science

In material science, 2-(4-Chlorophenyl)isonicotinic acid derivatives are utilized in the synthesis of unsymmetrical porphyrins. These compounds are potential semiconductor materials due to their extended π-conjugation system, which leads to a wide range of visible light absorption and p-type properties as an electronic system .

Environmental Science

The compound’s derivatives are also significant in environmental science. Their solubility and interaction with various solvents are studied to understand their environmental fate and behavior. This information is essential for assessing the environmental impact of these compounds and their safe use in various applications .

Mécanisme D'action

Target of Action

2-(4-Chlorophenyl)isonicotinic acid is a derivative of isoniazid . Isoniazid is a frontline drug employed in the treatment of tuberculosis . The primary targets of isoniazid, and by extension, 2-(4-Chlorophenyl)isonicotinic acid, are organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii .

Mode of Action

Isoniazid is a prodrug and must be activated by bacterial catalase . It is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly . As a derivative of isoniazid, 2-(4-Chlorophenyl)isonicotinic acid likely shares a similar mode of action.

Biochemical Pathways

The major metabolic route for the formation of isonicotinic acid from isoniazid is via acetylisoniazid . Cleavage of acetylisoniazid in the body results in the formation of monoacetylhydrazine, which is then acetylated polymorphically to diacetylhydrazine in a manner analogous to the acetylation of isoniazid .

Pharmacokinetics

The pharmacokinetics of isoniazid metabolism in humans involve pronounced interindividual variation in circulating isoniazid concentration and clearance . These variations are associated with hereditary differences in the acetylator status . The major pathway of isoniazid metabolism is acetylation . Rapid acetylators acetylate isoniazid 5–6 times more rapidly than slow acetylators .

Result of Action

The result of the action of 2-(4-Chlorophenyl)isonicotinic acid is likely similar to that of isoniazid, given their structural similarity. Isoniazid is effective against mycobacterial infections, particularly tuberculosis . It is highly specific and ineffective against other microorganisms .

Action Environment

The action, efficacy, and stability of 2-(4-Chlorophenyl)isonicotinic acid can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other substances that can induce the plant’s natural defenses . Additionally, the compound’s stability can be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment .

Safety and Hazards

Orientations Futures

Further development and fine tuning of these isonicotinates based scaffolds for the treatment of various aberrations is still a wide-open field of research . The suppression of ROS overproduction is a promising approach for the prophylaxis and treatment of various chronic inflammation-related aberrations .

Propriétés

IUPAC Name |

2-(4-chlorophenyl)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-10-3-1-8(2-4-10)11-7-9(12(15)16)5-6-14-11/h1-7H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBHDPCWBZWZTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CC(=C2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)isonicotinic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Propane-1-sulfonyl)phenyl]acetic acid](/img/structure/B2894956.png)

![5-[(cyclopentyloxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2894959.png)

![2-(2,4-dichlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2894966.png)

![N-ethyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2894970.png)